
Bombesin, 3-L-lysine-14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bombesin, 3-L-lysine-14 is a useful research compound. Its molecular formula is C71H110N22O18S and its molecular weight is 1591.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Bombesin, a 14-amino-acid peptide originally isolated from the skin of the European frog Bombina bombina, has garnered significant attention in biomedical research due to its biological activity, particularly in relation to gastrin-releasing peptide receptors (GRPR). The specific compound "Bombesin, 3-L-lysine-14" is a modified analog that has shown promise in various applications, including cancer imaging and therapy. This article explores the biological activity of this compound, highlighting its receptor interactions, pharmacological effects, and potential therapeutic applications.
Bombesin analogs, including this compound, primarily exert their biological effects through interaction with GRPR and other bombesin receptors (BB1 and BB2). The receptor binding is highly influenced by the amino acid composition at the C-terminal region of the peptide. Specifically, modifications such as the introduction of lysine at position 3 enhance receptor affinity and specificity.
Table 1: Comparison of Bombesin Receptor Types
Receptor Type | Ligand Affinity | Physiological Role |
---|---|---|
BB1 | Neuromedin B | Regulates pituitary-thyroid function |
BB2 | Gastrin-releasing peptide | Mediates growth signals in tumors |
BRS-3 | Unknown | Potential role in metabolic regulation |
Binding Affinity and Internalization
Studies have demonstrated that this compound exhibits high binding affinity for GRPR in various cancer cell lines. For instance, a study using PC-3 prostate cancer cells indicated that this analog could effectively compete with natural ligands for receptor binding. The internalization of the receptor-ligand complex is crucial for its therapeutic efficacy, as it facilitates targeted drug delivery to tumor sites.
Case Study: Imaging Prostate Cancer
In a notable study, this compound was radiolabeled with fluorine-18 to create a PET imaging agent (18F-FB-[Lys 3]BBN). This agent was evaluated in vivo using male athymic nude mice bearing PC-3 tumors. The results showed significant tumor uptake compared to surrounding tissues, indicating its potential as a diagnostic tool for GRPR-positive tumors. The uptake was quantified using dynamic microPET imaging, revealing a peak uptake at early time points post-injection.
Therapeutic Implications
The biological activity of this compound extends beyond imaging. Its ability to bind selectively to GRPR makes it a candidate for targeted therapy in oncology. Research has explored its conjugation with cytotoxic agents to enhance anti-tumor effects while minimizing systemic toxicity.
Table 2: Summary of Therapeutic Applications
Application | Description |
---|---|
Diagnostic Imaging | PET scans for GRPR-positive tumors |
Targeted Therapy | Conjugation with cytotoxic agents for cancer treatment |
Metabolic Regulation | Potential use in obesity management |
Wissenschaftliche Forschungsanwendungen
Radiolabeling for Imaging and Therapy
Radiolabeled bombesin analogs have been developed for both diagnostic and therapeutic purposes. For instance:
- PET Imaging : Bombesin analogs can be labeled with isotopes such as 64Cu or 68Ga for positron emission tomography (PET) imaging. Studies have shown that 64Cu-SarAr-SA-Aoc-bombesin(7-14) binds with high affinity to GRPR-expressing cells, allowing for effective imaging of tumors in preclinical models .
- Theranostics : The concept of theranostics combines therapy and diagnostics. Bombesin-based radioligands are being evaluated for their potential to deliver therapeutic radiation directly to cancer cells while simultaneously allowing for imaging of tumor locations .
Prostate Cancer Imaging
A study investigated the use of bombesin analogs labeled with 68Ga in a prostate cancer model. The results indicated that these compounds demonstrated significant tumor uptake and low background activity in normal tissues, enhancing the contrast for imaging .
Comparative Studies with Antagonists
Research comparing bombesin agonists and antagonists showed that certain antagonists may provide better imaging characteristics due to lower uptake in non-target tissues like the pancreas. This finding suggests a potential shift towards using antagonists in clinical settings for improved specificity .
Development of Novel Analogues
Recent advancements have focused on modifying bombesin to enhance its properties:
- DOTA Conjugation : The incorporation of DOTA (a chelator) with bombesin has been shown to improve radiolabeling efficiency and stability in vivo, facilitating better imaging results .
- Reduced Peptide Bonds : Modifications such as introducing reduced peptide bonds have led to the development of new analogs that maintain high binding affinity while reducing unwanted side effects .
Summary of Findings
The following table summarizes key findings from various studies on Bombesin, 3-L-lysine-14:
Eigenschaften
IUPAC Name |
(2S)-N-[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[1-[[(2S)-1-[[2-[[1-[[1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H110N22O18S/c1-8-13-44(62(102)79-33-58(98)84-52(29-40-32-77-35-81-40)70(110)92-50(27-37(4)5)69(109)86-43(60(76)100)23-25-112-7)87-61(101)38(6)82-68(108)51(28-39-31-78-42-15-10-9-14-41(39)42)93-67(107)48(18-21-55(74)95)90-71(111)53(30-56(75)96)85-59(99)34-80-63(103)49(26-36(2)3)91-64(104)45(16-11-12-24-72)88-66(106)47(17-20-54(73)94)89-65(105)46-19-22-57(97)83-46/h9-10,14-15,31-32,35-38,43-53,78H,8,11-13,16-30,33-34,72H2,1-7H3,(H2,73,94)(H2,74,95)(H2,75,96)(H2,76,100)(H,77,81)(H,79,102)(H,80,103)(H,82,108)(H,83,97)(H,84,98)(H,85,99)(H,86,109)(H,87,101)(H,88,106)(H,89,105)(H,90,111)(H,91,104)(H,92,110)(H,93,107)/t38?,43-,44-,45-,46-,47-,48-,49-,50?,51-,52?,53-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHJAQNNCQYTHG-INSYYHJMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)C(C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H110N22O18S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1591.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66839-66-5 |
Source
|
Record name | Bombesin, 3-L-lysine- 14 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066839665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.